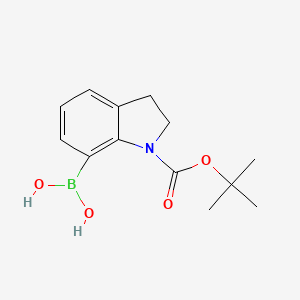
N-Boc-Indoline-7-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-Indoline-7-boronic acid is a boronic acid derivative that features an indoline ring system with a boronic acid functional group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Indoline-7-boronic acid typically involves the borylation of an indoline precursor. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-Indoline-7-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to modify the indoline ring or the boronic acid group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The major products are alcohols or ketones.
Reduction: The major products are reduced indoline derivatives or modified boronic acids.
Wissenschaftliche Forschungsanwendungen
N-Boc-Indoline-7-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Boc-Indoline-7-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The indoline ring system also contributes to its reactivity and potential biological activity by interacting with molecular targets and pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline-7-boronic acid: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-Indoline-7-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
N-Boc-Indoline-7-boronic acid is unique due to the combination of the indoline ring system, the boronic acid functional group, and the Boc protecting group. This combination provides a balance of stability and reactivity, making it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H18BNO4 |
|---|---|
Molekulargewicht |
263.10 g/mol |
IUPAC-Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-7-yl]boronic acid |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)14(17)18/h4-6,17-18H,7-8H2,1-3H3 |
InChI-Schlüssel |
NKWXICDPQIEISS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


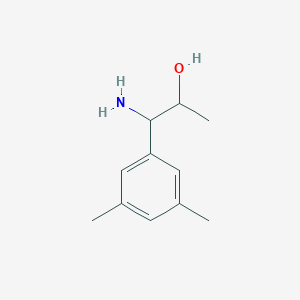


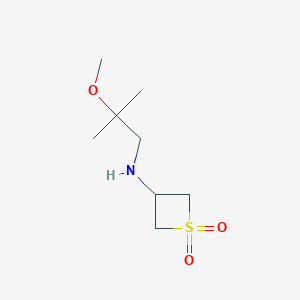
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)



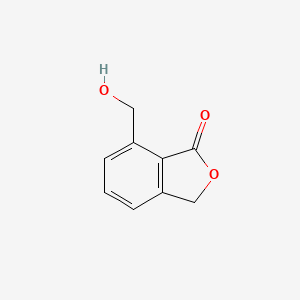

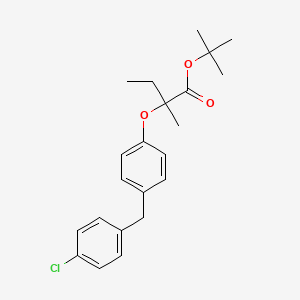
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
